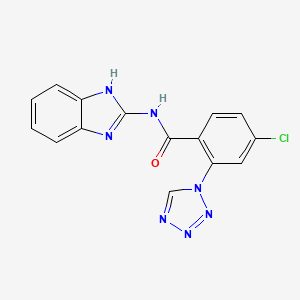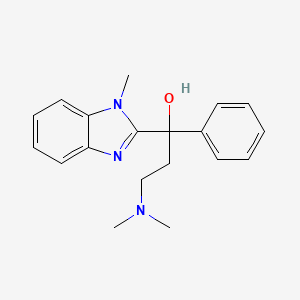![molecular formula C22H26N2O2 B6055379 N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide](/img/structure/B6055379.png)
N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a coupling reaction between the piperidine derivative and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating receptor-ligand interactions and signal transduction pathways.
Chemical Biology: The compound serves as a probe in chemical biology to study the function of specific proteins and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-[1-(benzoyl)piperidin-3-yl]propanamide: Similar structure but with a benzoyl group instead of a naphthalene moiety.
N-cyclopropyl-3-[1-(phenylacetyl)piperidin-3-yl]propanamide: Features a phenylacetyl group instead of a naphthalene moiety.
Uniqueness
N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(23-20-10-11-20)12-7-16-4-3-13-24(15-16)22(26)19-9-8-17-5-1-2-6-18(17)14-19/h1-2,5-6,8-9,14,16,20H,3-4,7,10-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGLVGMQPHVZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C=C2)CCC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}benzamide](/img/structure/B6055301.png)
![methyl 1-cyclopropyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6055307.png)

![2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B6055331.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B6055344.png)
![Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate](/img/structure/B6055352.png)
![2-(2-morpholinoethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6055365.png)
![1-[(4-Methylsulfanylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B6055385.png)
![6-METHYL-5-(PROP-2-EN-1-YL)-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6055394.png)

![8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B6055412.png)

